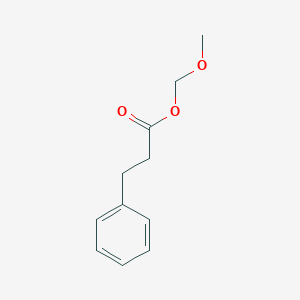![molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is an organozinc compound with the molecular formula C₅H₉IOZn and a molecular weight of 277.4013 g/mol . This compound is notable for its unique structure, which includes a zinc atom bonded to an iodine atom and a 3-methyl-3-oxetanyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[(3-methyl-3-oxetanyl)methyl] typically involves the reaction of zinc with iodo[(3-methyl-3-oxetanyl)methyl] halides in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] undergoes various types of chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(V)-based oxidants for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state zinc compounds, while substitution reactions can produce a variety of organozinc derivatives .
Scientific Research Applications
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of zinc, iodo[(3-methyl-3-oxetanyl)methyl] involves its ability to participate in various chemical reactions due to the presence of the reactive zinc and iodine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules. These interactions are crucial for its applications in organic synthesis and other fields .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc, iodo[(3-methyl-3-oxetanyl)methyl] include other organozinc compounds and oxetane derivatives. Examples include:
- Zinc, iodo[(3-ethyl-3-oxetanyl)methyl]
- Zinc, iodo[(3-propyl-3-oxetanyl)methyl]
- Oxetane-based compounds with different substituents .
Uniqueness
What sets zinc, iodo[(3-methyl-3-oxetanyl)methyl] apart from similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 3-methyl-3-oxetanyl group enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Properties
Molecular Formula |
C5H9IOZn |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
iodozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ULUQZXDJWZMSDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)[CH2-].[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
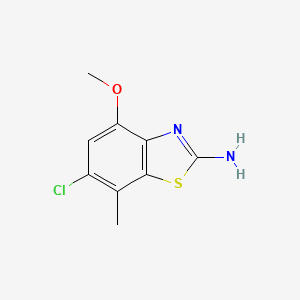
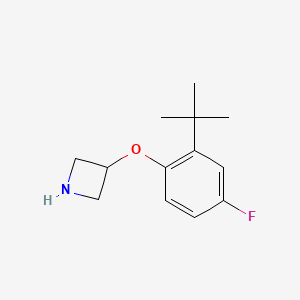

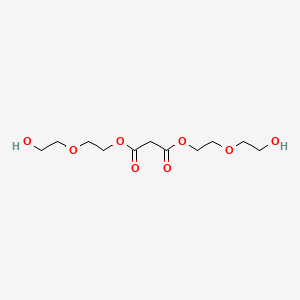
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

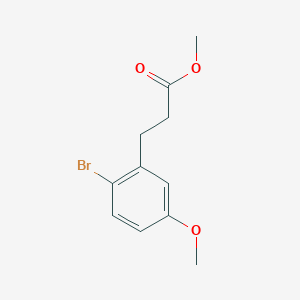
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

